1-[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone
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Description
1-[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone is a useful research compound. Its molecular formula is C16H15FN2OS2 and its molecular weight is 334.43. The purity is usually 95%.
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Biological Activity
The compound 1-[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone is a complex organic molecule with potential pharmacological applications due to its unique structural features. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C15H16F1N2S2 with a molecular weight of approximately 308.42 g/mol. The presence of a fluorophenyl group and an imidazole ring suggests that it may interact with biological targets such as enzymes or receptors.
Research indicates that compounds with similar structural motifs often exhibit activity through various mechanisms:
- Receptor Modulation : The imidazole ring may facilitate interactions with GABA-A receptors, acting as positive allosteric modulators (PAMs) .
- Enzyme Inhibition : The sulfur-containing moieties can influence enzyme activity by binding to active sites, potentially inhibiting pathways critical for disease progression .
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of related compounds. For instance, derivatives containing thiophene and imidazole rings have shown significant activity against both Gram-positive and Gram-negative bacteria .
Compound | MIC (µg/mL) | Activity |
---|---|---|
Compound A | 3.125 | Effective against Staphylococcus aureus |
Compound B | 6.25 | Effective against Escherichia coli |
Cytotoxicity Studies
Cytotoxicity assays have been performed to assess the safety profile of the compound. Preliminary results indicate that while some derivatives exhibit cytotoxic effects on cancer cell lines, others maintain low toxicity levels, suggesting a potential therapeutic window .
Case Studies
- Case Study on GABA-A Receptor Modulation : A study demonstrated that compounds structurally similar to the target molecule acted as PAMs for GABA-A receptors, enhancing neurotransmission in neuronal cultures. This suggests potential applications in treating anxiety and depression .
- Antimicrobial Efficacy : Another investigation into derivatives of the compound found that they exhibited potent antibacterial activity against resistant strains of bacteria, outperforming traditional antibiotics in some cases .
Structure-Activity Relationship (SAR)
The biological activity of this compound appears to be influenced by:
Properties
IUPAC Name |
1-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2OS2/c17-13-5-3-12(4-6-13)11-22-16-18-7-8-19(16)15(20)10-14-2-1-9-21-14/h1-6,9H,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRAAAUHYUOJJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401328590 |
Source
|
Record name | 1-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401328590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24791032 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
851800-22-1 |
Source
|
Record name | 1-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401328590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.